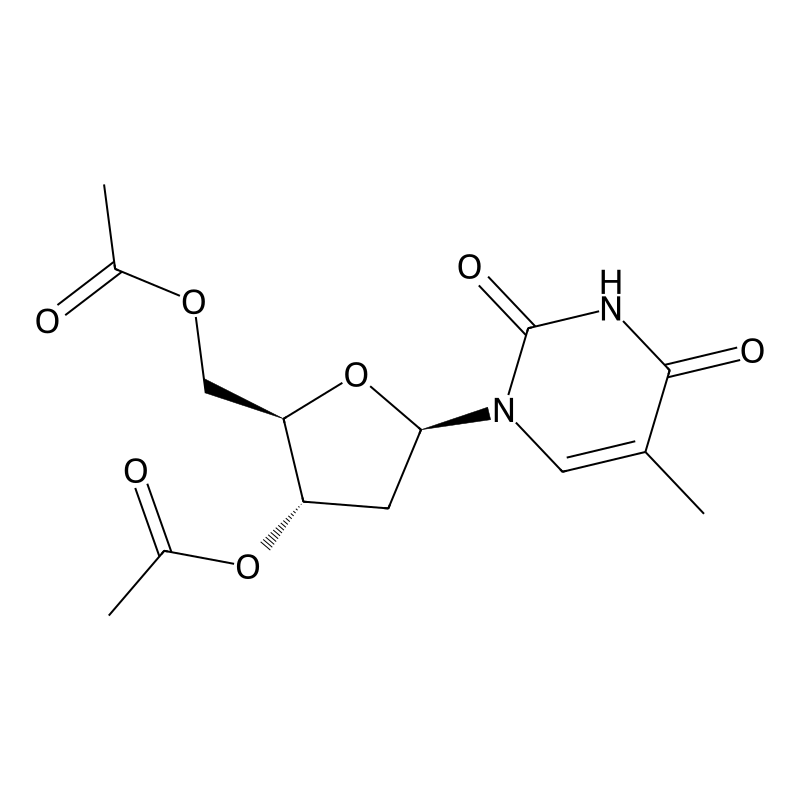

Thymidine 3',5'-diacetate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Thymidine 3',5'-diacetate is a protected form of the nucleoside thymidine, where the 3' and 5' hydroxyl groups of the deoxyribose sugar are masked by acetyl esters. This modification significantly increases the compound's lipophilicity and solubility in common organic solvents compared to its parent nucleoside. It serves as a crucial, stable intermediate in multi-step organic syntheses, allowing for selective chemical modifications on the thymine base or other parts of a molecule while preventing unwanted side reactions at the hydroxyl positions. The acetyl groups are readily removed under specific, mild basic conditions, making it a key component in orthogonal synthesis strategies [1].

Direct substitution with unprotected thymidine fails in many synthetic applications due to its poor solubility in aprotic organic solvents like chloroform or dichloromethane, which are standard media for many chemical reactions and purifications [REFS-1, REFS-2]. Using thymidine often leads to heterogeneous mixtures, lower yields, and complex purification procedures. Furthermore, Thymidine 3',5'-diacetate is not directly interchangeable with other protected forms, such as those bearing acid-labile (e.g., DMT) or fluoride-labile (e.g., TBDMS) groups. The choice of protecting group is a critical, non-negotiable parameter of a synthetic strategy; the diacetate is specifically selected when the overall molecular structure is sensitive to acidic or fluoride-containing reagents and requires mild, base-catalyzed deprotection .

Enhanced Solubility in Aprotic Organic Solvents for Improved Processability

Unprotected thymidine has limited utility in non-aqueous synthesis due to poor solubility; its solubility in PBS (pH 7.2) is approximately 5 mg/mL, and while soluble in DMSO, it is poorly soluble in less polar solvents essential for many reactions . In contrast, Thymidine 3',5'-diacetate is readily soluble in common organic solvents such as chloroform (CHCl3), enabling homogeneous reaction conditions and simplifying purification by standard silica gel chromatography [1]. This dramatic shift in solubility is a primary driver for its use as a synthetic intermediate.

| Evidence Dimension | Solubility in Common Organic Synthesis Solvents |

| Target Compound Data | High; readily soluble in solvents like chloroform, enabling standard organic chemistry workflows. |

| Comparator Or Baseline | Thymidine: Low solubility in aprotic organic solvents; requires polar solvents like water or DMSO, complicating reaction setup and purification [REFS-1, REFS-2]. |

| Quantified Difference | Qualitatively enables homogeneous reactions and standard chromatographic purification where the parent compound cannot be used. |

| Conditions | Standard laboratory conditions for organic synthesis and purification. |

This property directly translates to higher reaction efficiency, more predictable outcomes, and significantly simplified downstream processing and purification, reducing time and solvent costs.

Orthogonal, Base-Labile Deprotection for Synthesizing Acid-Sensitive Molecules

The acetyl protecting groups of Thymidine 3',5'-diacetate are selectively cleaved under mild basic conditions, such as with potassium carbonate in methanol or ammonium hydroxide [1]. This base-lability provides critical orthogonality to other common protecting groups. For instance, acid-labile groups like dimethoxytrityl (DMT) or trityl (Tr), and fluoride-labile groups like silyl ethers (TBDMS, TIPS), remain intact during acetate removal . This allows for the synthesis of complex molecules with multiple, varied functional groups that would otherwise be degraded by the harsh acidic conditions required for DMT cleavage.

| Evidence Dimension | Deprotection Condition |

| Target Compound Data | Mildly basic (e.g., K2CO3 in MeOH, aq. NH3) |

| Comparator Or Baseline | DMT-protected nucleosides: Acidic (e.g., trifluoroacetic acid). Silyl-protected nucleosides: Fluoride-based (e.g., TBAF). |

| Quantified Difference | Enables selective deprotection without cleaving acid- or fluoride-labile functional groups present elsewhere in the molecule. |

| Conditions | Multi-step synthesis of complex, functionalized molecules. |

This chemical compatibility is not a matter of preference but a strict requirement; it prevents the complete failure of a synthetic route by protecting acid-sensitive functionalities, directly impacting overall yield and project feasibility.

Increased Lipophilicity for Enhanced Cellular Permeability in Prodrug Development

Masking the two polar hydroxyl groups of thymidine with non-polar acetyl groups significantly increases the molecule's lipophilicity. This is a well-established strategy to enhance passive diffusion across the lipid bilayers of cell membranes [1]. This increase is quantitatively reflected in the calculated octanol-water partition coefficient (XLogP3), which is -0.9 for thymidine [2] and -0.2 for Thymidine 3',5'-diacetate [3]. This positive shift indicates a more favorable distribution into non-polar environments, which is a critical prerequisite for many cell-based assays and prodrug applications.

| Evidence Dimension | Lipophilicity (Calculated Octanol-Water Partition Coefficient) |

| Target Compound Data | XLogP3 = -0.2 |

| Comparator Or Baseline | Thymidine: XLogP3 = -0.9 |

| Quantified Difference | +0.7 units, indicating a significant increase in lipophilicity. |

| Conditions | In silico calculation using the XLogP3 model. |

For researchers in drug delivery or cell biology, this enhanced lipophilicity makes it a superior starting material over unprotected thymidine for creating cell-permeable compounds or prodrugs intended to act on intracellular targets.

Precursor for Base-Modified Nucleoside Analogs

This compound is the right choice for syntheses that require chemical modification of the thymine base (e.g., halogenation, alkylation, or coupling reactions). Its high solubility in organic solvents ensures efficient reactions, and the protected hydroxyls prevent unwanted side reactions, leading to cleaner products and higher yields compared to using unprotected thymidine [1].

Development of Lipophilic Thymidine Prodrugs for Cellular Studies

For applications in antiviral or anticancer research requiring enhanced delivery of thymidine or its analogs into cells, the diacetate form serves as an effective prodrug. Its increased lipophilicity facilitates passive transport across cell membranes, a critical first step for intracellular activity that is inefficient with the more polar, unprotected thymidine [2].

Building Block in Custom Solid-Phase Oligonucleotide Synthesis

In specialized oligonucleotide synthesis, this compound can be used as a building block when a synthetic route demands base-labile hydroxyl protection that is orthogonal to the standard acid-labile 5'-DMT protecting group. This allows for more complex and customized synthesis strategies that are not possible with standard phosphoramidites alone [3].

References

- [1] García, H., Pérez, R., Ravelo, J. L., & Herranz, C. (1998). Procedure to obtain the 3´,5´-di-O-acetyl-5-formyl- 2´-deoxyuridine. Revista CNIC Ciencias Químicas, 29(3), 163-165.

- [2] Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

- [3] Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.